![molecular formula C16H15N3O3S B2816112 2-[(4-Methoxybenzoyl)carbamothioylamino]benzamide CAS No. 140617-14-7](/img/structure/B2816112.png)

2-[(4-Methoxybenzoyl)carbamothioylamino]benzamide

Descripción general

Descripción

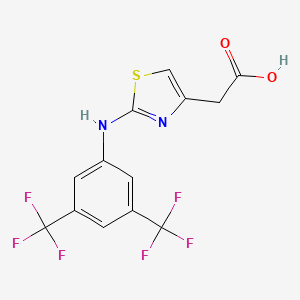

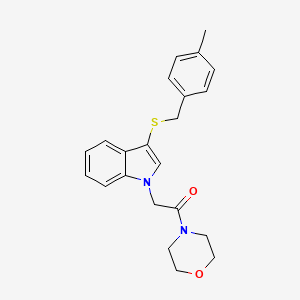

“2-[(4-Methoxybenzoyl)carbamothioylamino]benzamide” is a chemical compound with the molecular formula C22H19N3O3S . It has an average mass of 405.470 Da and a monoisotopic mass of 405.114716 Da .

Synthesis Analysis

While specific synthesis methods for “2-[(4-Methoxybenzoyl)carbamothioylamino]benzamide” were not found, similar compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their structures were determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using single crystal X-ray diffraction . The structural data reveal that the ligands in the cis-conformation attach to the platinum center and the complex has a slightly distorted square-planar geometry .Chemical Reactions Analysis

While specific chemical reactions involving “2-[(4-Methoxybenzoyl)carbamothioylamino]benzamide” were not found, similar benzamide compounds have shown antioxidant activity, free radical scavenging, and metal chelating activity .Aplicaciones Científicas De Investigación

- Glibenclamide is primarily used as an oral hypoglycemic agent for managing type 2 diabetes. It stimulates insulin release from pancreatic beta cells by blocking ATP-sensitive potassium channels, leading to increased insulin secretion. Its role in glycemic control has been well-established .

- Researchers have explored the cardiovascular effects of glibenclamide . It may protect against ischemic injury by modulating potassium channels and reducing infarct size. Additionally, it has vasodilatory properties and may impact blood pressure regulation .

- Studies suggest that glibenclamide has neuroprotective effects. It may reduce neuronal damage after stroke or traumatic brain injury by inhibiting inflammation and oxidative stress pathways .

- Glibenclamide has shown promise in cancer research. It inhibits tumor growth by affecting ion channels and promoting apoptosis. Researchers are investigating its potential as an adjunct therapy for certain cancers .

- Scientists have explored using glibenclamide in drug delivery systems. Its ability to target ATP-sensitive potassium channels makes it a candidate for targeted drug delivery to specific tissues or cells .

- Glibenclamide interacts with various ion channels, including sulfonylurea receptors (SURs) and transient receptor potential (TRP) channels. Researchers study its effects on channel function and modulation .

Antidiabetic Agent

Cardiovascular Research

Neuroprotection and Stroke

Cancer Research

Drug Delivery Systems

Ion Channel Research

Propiedades

IUPAC Name |

2-[(4-methoxybenzoyl)carbamothioylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-22-11-8-6-10(7-9-11)15(21)19-16(23)18-13-5-3-2-4-12(13)14(17)20/h2-9H,1H3,(H2,17,20)(H2,18,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHUHWUWQLKPES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methoxybenzoyl)carbamothioylamino]benzamide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-N-cyclopropyl-3-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2816031.png)

![2-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2816035.png)

![N-[2-(1-Propan-2-ylpiperidin-4-yl)ethyl]prop-2-enamide](/img/structure/B2816041.png)

![2-imino-8-methyl-1-propyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2816043.png)

![N-(3,4-dimethylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2816046.png)

![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3H-2-benzofuran-1-one](/img/structure/B2816049.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2816050.png)